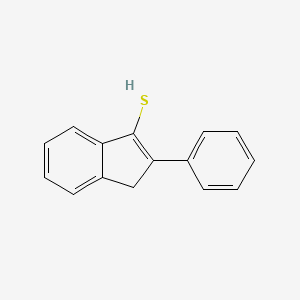![molecular formula C14H14N2 B14596348 N-[(Z)-(3-methylphenyl)methylideneamino]aniline CAS No. 59670-13-2](/img/structure/B14596348.png)
N-[(Z)-(3-methylphenyl)methylideneamino]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of aniline and an aldehyde or ketone, resulting in the formation of an imine group.
準備方法
Synthetic Routes and Reaction Conditions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline can be synthesized by the condensation reaction between aniline and 3-methylbenzaldehyde. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
N-[(Z)-(3-methylphenyl)methylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-[(Z)-(3-methylphenyl)methylideneamino]aniline involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its aromatic rings can participate in π-π interactions with biological molecules, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
Aniline: A primary aromatic amine with similar reactivity but lacks the imine group.
N-methylaniline: A secondary amine with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is unique due to the presence of both an imine group and aromatic rings, which confer distinct chemical reactivity and potential bioactivity. Its ability to form coordination complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
59670-13-2 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
N-[(Z)-(3-methylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H14N2/c1-12-6-5-7-13(10-12)11-15-16-14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11- |
InChIキー |
GNETXSZEAPXRHD-PTNGSMBKSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=N\NC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=CC=C1)C=NNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

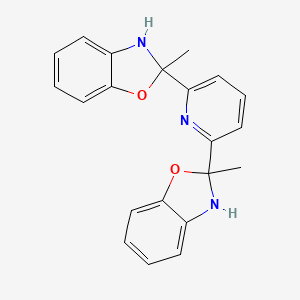
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
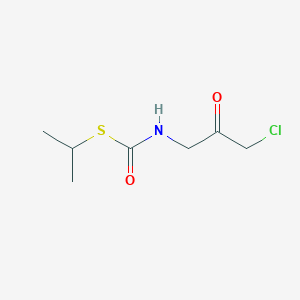
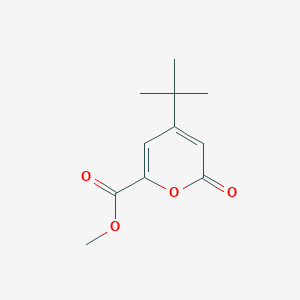
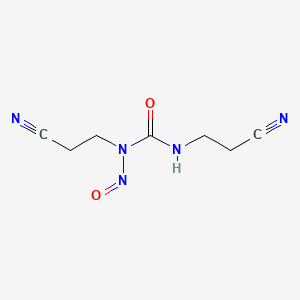
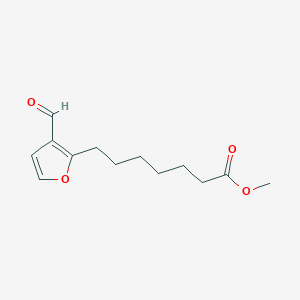
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
